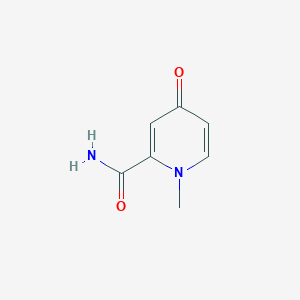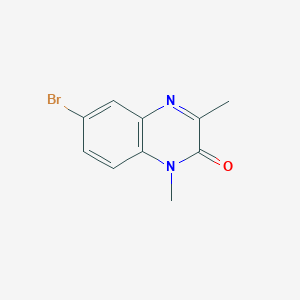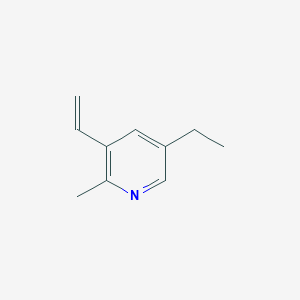
3-Ethenyl-5-ethyl-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenyl-5-ethyl-2-methylpyridine is an organic compound with the molecular formula C10H13N It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-ethyl-2-methylpyridine can be achieved through several methods. One common approach involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. This reaction is typically carried out at high temperatures (200-300°C) and pressures (12-13 MPa) in the presence of a catalyst, such as ammonium acetate . The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the Chichibabin reaction, where aldehydes are condensed in the presence of ammonia. This method allows for efficient production of the compound with high yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenyl-5-ethyl-2-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.
Substitution: Various reagents, such as halogens or alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Nicotinic acid
Reduction: Reduced derivatives of the original compound
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
3-Ethenyl-5-ethyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of resins and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethenyl-5-ethyl-2-methylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-ethylpyridine: Another derivative of pyridine with similar structural features.
3-Ethyl-6-methylpyridine: A compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-Ethenyl-5-ethyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of more complex molecules and materials .
Propiedades
Número CAS |
337957-83-2 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
3-ethenyl-5-ethyl-2-methylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-9-6-10(5-2)8(3)11-7-9/h5-7H,2,4H2,1,3H3 |
Clave InChI |
BNCWGBYMIBMDOV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


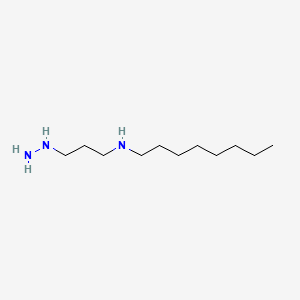
![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
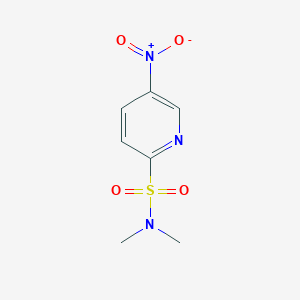
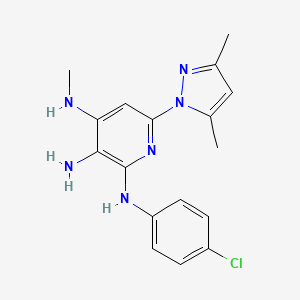
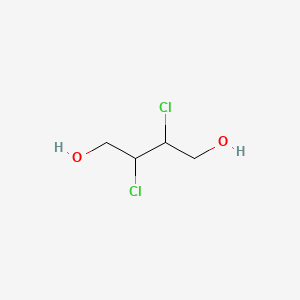
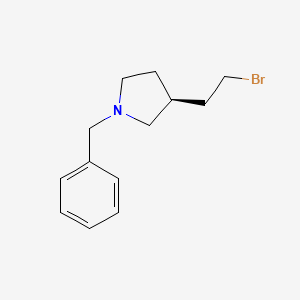
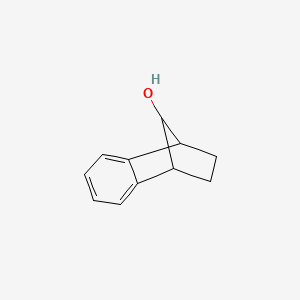
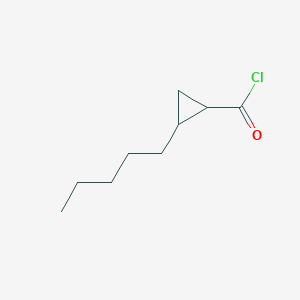
![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
